molecular formula C10H10Cl2OS B14040633 1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one

1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14040633
M. Wt: 249.16 g/mol
InChI Key: IJNPUSFXIKJZJT-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Cl2OS. This compound is characterized by the presence of a chloro group, a methylthio group, and a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one typically involves the chlorination of 1-(3-chloro-4-(methylthio)phenyl)propan-2-one. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to ensure selective chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of 1-azido-1-(3-chloro-4-(methylthio)phenyl)propan-2-one or 1-thiocyanato-1-(3-chloro-4-(methylthio)phenyl)propan-2-one.

    Oxidation: Formation of 1-chloro-1-(3-chloro-4-(methylsulfinyl)phenyl)propan-2-one or 1-chloro-1-(3-chloro-4-(methylsulfonyl)phenyl)propan-2-one.

    Reduction: Formation of 1-chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-ol.

Scientific Research Applications

1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro and methylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, electrophilic substitution, and redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
  • 1-Chloro-1-(3-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both chloro and methylthio groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

1-chloro-1-(3-chloro-4-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10Cl2OS/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-5,10H,1-2H3

InChI Key

IJNPUSFXIKJZJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)SC)Cl)Cl

Origin of Product

United States

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